ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate
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Overview
Description
Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate is a chemical compound with a complex structure that includes a cyano group, a dimethylamino group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate typically involves the reaction of ethyl cyanoacetate with dimethylamine under specific conditions. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product through further chemical transformations. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced forms with altered functional groups .
Scientific Research Applications
Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and applications.
Carbamates: Compounds with carbamate functional groups are used in various chemical and biological contexts.
Uniqueness
Ethyl N-[(Z)-2-cyano-3-(dimethylamino)-2-butenoyl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
ethyl N-[(Z)-2-cyano-3-(dimethylamino)but-2-enoyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5-16-10(15)12-9(14)8(6-11)7(2)13(3)4/h5H2,1-4H3,(H,12,14,15)/b8-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKZRKFSVFABDX-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C(=C(C)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC(=O)/C(=C(/C)\N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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